1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol

描述

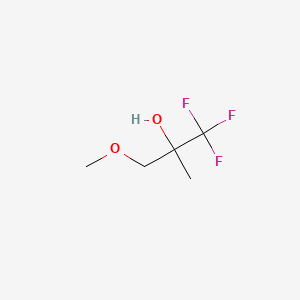

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol is a fluorinated tertiary alcohol featuring a trifluoromethyl group, a methoxy substituent, and a methyl branch. Its molecular formula is C₆H₁₁F₃O₂ (molar mass: 172.15 g/mol). The compound’s structure combines fluorine’s electronegativity with steric hindrance from the methyl and methoxy groups, influencing its physicochemical properties and reactivity. It is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to fluorine’s ability to modulate metabolic stability and lipophilicity .

属性

IUPAC Name |

1,1,1-trifluoro-3-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-4(9,3-10-2)5(6,7)8/h9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQTWZJGHHRILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can be synthesized through several methods:

Reaction of Formaldehyde and Difluoromethyl Chloride: This method involves the reaction of formaldehyde with difluoromethyl chloride, followed by the addition of sodium hydroxide to yield the desired product.

Trifluoromethylation of 2-Propanol: Another common method is the trifluoromethylation of 2-propanol using trifluoromethylating agents.

Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, optimized for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.

化学反应分析

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or other reduced forms.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

作用机制

The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: The trifluoromethyl group can interact with enzymes, proteins, and other biological molecules, altering their function and activity.

Pathways Involved: The compound can influence metabolic pathways, signal transduction, and other cellular processes by modifying the structure and function of key biomolecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol. Key differences in substituents, fluorine content, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Fluorination Impact: The trifluoromethyl group in the target compound enhances thermal stability and lipophilicity compared to non-fluorinated analogs like 1-(3-Methoxyphenyl)-2-methylpropan-1-ol . However, higher fluorination (e.g., hexafluoro derivatives) may reduce solubility in polar solvents . The amino-substituted analog (3-amino-1,1,1-trifluoro-2-methylpropan-2-ol) exhibits increased polarity due to the –NH₂ group, making it more suitable for drug discovery than the methoxy variant .

Reactivity :

- Tertiary alcohols like this compound are less reactive in nucleophilic substitutions compared to primary alcohols (e.g., 1,1,1-Trifluoropropan-2-ol) due to steric hindrance .

- Methoxy groups in the target compound may participate in hydrogen bonding, influencing crystallization behavior, as observed in SHELX-refined structures .

Applications: The discontinued status of the target compound suggests challenges in synthesis or commercial demand, whereas its amino derivative (CAS 1334546-33-6) remains relevant in medicinal chemistry pipelines . Hexafluoro analogs (e.g., C₅H₃F₉O) are niche materials in high-performance coatings but require further toxicological evaluation .

生物活性

Overview

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol (CAS Number: 1250894-74-6) is an organic compound characterized by its trifluoromethyl group and methoxy substituent. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. Its molecular formula is C5H9F3O2, and it is a colorless liquid soluble in water and many organic solvents.

Biological Applications

This compound is primarily employed in biological research to investigate enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the compound's ability to modify biological molecules, making it valuable in drug development and the synthesis of fluorinated pharmaceuticals.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Interaction : The trifluoromethyl group can alter the function of enzymes by modifying their active sites.

- Protein Modulation : It influences protein interactions which can affect metabolic pathways and signal transduction processes.

The compound undergoes several chemical reactions that are relevant to its biological activity:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions yield alcohols when treated with lithium aluminum hydride.

- Nucleophilic Substitution : The trifluoromethyl group allows for nucleophilic substitution reactions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Study: Enzyme Mechanisms

Research has shown that this compound can stabilize microtubules (MTs) in cellular models. Microtubule stabilization is crucial for maintaining cellular structure and function, especially in neurons where MTs play a vital role in axonal transport. In a study using tau transgenic mouse models, compounds similar to this one demonstrated significant improvements in MT density and reductions in tau pathology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-methylpropan-2-ol | Lacks methoxy group | Different reactivity |

| 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine | Contains amine instead of hydroxyl | Different applications |

The presence of both the trifluoromethyl and methoxy groups in this compound imparts unique chemical properties that enhance its utility in synthetic chemistry and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。